![molecular formula C10H13BO3 B2737503 [4-(But-2-en-1-yloxy)phenyl]boronic acid CAS No. 938443-40-4](/img/structure/B2737503.png)
[4-(But-2-en-1-yloxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(But-2-en-1-yloxy)phenyl]boronic acid is a chemical compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is part of the organoboron family, which is known for its versatility in organic synthesis and potential biological activities. The presence of the boronic acid group makes it particularly useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(But-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-buten-1-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[4-(But-2-en-1-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
[4-(But-2-en-1-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(But-2-en-1-yloxy)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the but-2-en-1-yloxy group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar structure but without the but-2-en-1-yloxy group, limiting its applications in cross-coupling reactions.
Uniqueness
The presence of the but-2-en-1-yloxy group in [4-(But-2-en-1-yloxy)phenyl]boronic acid enhances its reactivity and versatility compared to similar compounds. This unique structure allows for more efficient and selective reactions, making it a valuable tool in organic synthesis and other scientific applications .
Propiedades
IUPAC Name |
[4-[(E)-but-2-enoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCUCIIUMMWEJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC/C=C/C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)
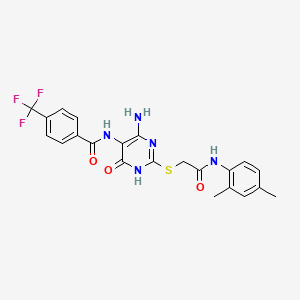
![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)

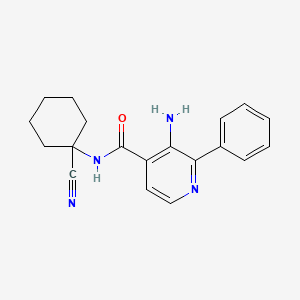
![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2737427.png)
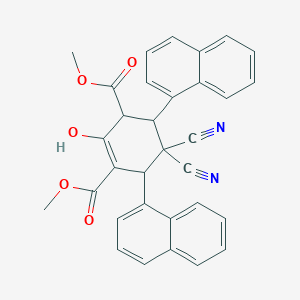
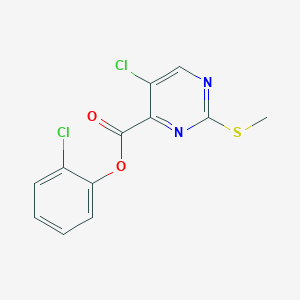
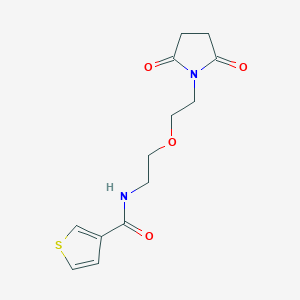
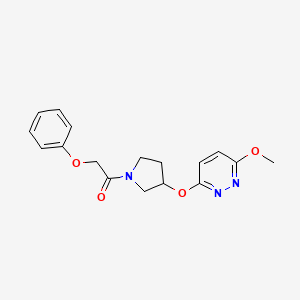
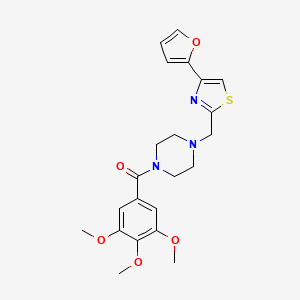
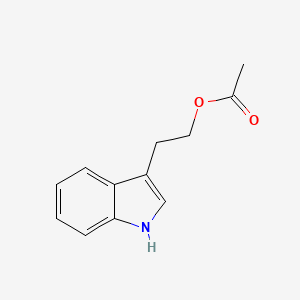
![8-((4-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2737441.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2737443.png)
